3,5-Diethyl-3-methylnon-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-3-methylnon-1-EN-4-OL: is an organic compound characterized by its unique structure, which includes a nonane backbone with ethyl and methyl substituents, and an alcohol functional group. This compound is part of the broader class of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3-methylnon-1-EN-4-OL typically involves the alkylation of a nonane derivative followed by the introduction of the alcohol functional group. One common method is the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of advanced synthetic techniques such as flow chemistry. These methods allow for the efficient and scalable production of the compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-3-methylnon-1-EN-4-OL undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: The alcohol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: H2 gas with Pd/C, LiAlH4 (Lithium aluminium hydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3,5-Diethyl-3-methylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism by which 3,5-Diethyl-3-methylnon-1-EN-4-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nonane backbone allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
- 3,5-Dimethyl-1-hexyn-3-ol
- 3,5-Dimethyl-1-hexyn-3-acetate
- 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate
Comparison: 3,5-Diethyl-3-methylnon-1-EN-4-OL is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nonane backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61128-70-9 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3,5-diethyl-3-methylnon-1-en-4-ol |
InChI |
InChI=1S/C14H28O/c1-6-10-11-12(7-2)13(15)14(5,8-3)9-4/h8,12-13,15H,3,6-7,9-11H2,1-2,4-5H3 |
InChI Key |
VXMVGRXATAEZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C(C)(CC)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.